3-(Isopropoxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
Description
Properties
IUPAC Name |
1-methyl-3-(propan-2-yloxymethyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3/c1-6(2)14-5-8-7(9(12)13)4-11(3)10-8/h4,6H,5H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFPYEPDBLTPSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC1=NN(C=C1C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Key Properties
3-(Isopropoxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound featuring a pyrazole core substituted at positions 1, 3, and 4 with methyl, isopropoxymethyl, and carboxylic acid groups, respectively. Its molecular formula is C₉H₁₄N₂O₃ , with a molecular weight of 198.222 g/mol . Key identifiers include:
| Property | Value |
|---|---|
| CAS No. | 1975118-31-0 |
| IUPAC Name | 1-methyl-3-(propan-2-yloxymethyl)pyrazole-4-carboxylic acid |
| SMILES | CC(C)OCC1=NN(C=C1C(=O)O)C |
| InChI Key | LOFPYEPDBLTPSW-UHFFFAOYSA-N |
| PubChem CID | 131539523 |
The compound’s solubility and melting point remain undocumented in published literature.
Synthetic Pathways
General Synthesis Strategy
The synthesis involves four principal steps, as outlined in industrial patents:
- Pyrazole ring formation via cyclization.
- Substitution at position 3 with an isopropoxymethyl group.
- Methylation at position 1 .
- Hydrolysis of the ester moiety to yield the carboxylic acid.
Table 1: Summary of Synthetic Steps
| Step | Reagents/Conditions | Objective |
|---|---|---|
| Pyrazole cyclization | Hydrazine derivatives, diketones | Form pyrazole core |
| Isopropoxymethylation | Isopropoxymethyl halide, base | Introduce position 3 substituent |
| Methylation | Methylating agent (e.g., CH₃I), base | Install position 1 methyl group |
| Ester hydrolysis | Aqueous NaOH/HCl, heat | Convert ester to carboxylic acid |
Detailed Reaction Mechanisms
Pyrazole Ring Formation
The pyrazole core is synthesized via a [3+2] cycloaddition between a hydrazine derivative and a 1,3-diketone or equivalent. For example, methyl hydrazine reacts with acetylacetone under acidic conditions to yield 1-methylpyrazole derivatives. Alternative methods employ α,β-unsaturated ketones, as seen in analogous syntheses of difluoromethyl pyrazoles.
Isopropoxymethylation at Position 3
Position 3 functionalization typically involves nucleophilic substitution. A halogenated pyrazole intermediate (e.g., 3-chloromethyl-1-methylpyrazole) reacts with isopropanol in the presence of a base like sodium hydride, forming the isopropoxymethyl group. This step may require anhydrous conditions to avoid hydrolysis side reactions.
Methylation at Position 1
Methylation is achieved using methyl iodide or dimethyl sulfate under basic conditions. The choice of base (e.g., K₂CO₃) influences regioselectivity, ensuring methylation occurs exclusively at the pyrazole nitrogen.
Ester Hydrolysis
The final step involves saponification of the 4-position ester using aqueous sodium hydroxide, followed by acidification to precipitate the carboxylic acid. Reaction conditions (temperature, concentration) are optimized to maximize yield and purity.
Optimization and Yield Considerations
While explicit yield data for 3-(Isopropoxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid are unavailable, insights can be drawn from related pyrazole syntheses:
- Halogenation steps in analogous compounds achieve yields >85% when using polar aprotic solvents (e.g., DMF) and controlled temperatures.
- Cyclization reactions employing methyl hydrazine show >90% regioselectivity for the 1-methyl isomer under nitrogen atmospheres.
- Recrystallization from ethanol/water mixtures (e.g., 40% aqueous ethanol) purifies the final product to >99% HPLC purity.
Table 2: Comparative Reaction Conditions for Pyrazole Derivatives
Characterization and Analytical Data
Spectroscopic Analysis
Challenges and Limitations
- Regioselectivity : Competing substitution at position 5 may occur during isopropoxymethylation, necessitating careful control of stoichiometry and temperature.
- Isomer Formation : Analogous syntheses report up to 10% undesired isomers, requiring multiple recrystallizations.
- Scale-up Difficulties : Exothermic reactions during methylation demand precise thermal management in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-(Isopropoxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
3-(Isopropoxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 3-(Isopropoxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituent at position 3 significantly influences the compound’s physical and chemical properties. A comparison of key analogs is provided below:
*LogP values estimated based on substituent hydrophobicity.
Key Observations :
- DFPA : The electron-withdrawing difluoromethyl group (-CF2H) enhances acidity (pKa ~3.5) and improves binding to succinate dehydrogenase in fungi . Its high melting point (315.9°C) reflects strong intermolecular hydrogen bonding .
- Methyl analog : Simpler structure with lower LogP, favoring solubility in aqueous systems .
Comparison of Challenges :
- DFPA’s synthesis requires specialized equipment for fluorinated intermediates, while the isopropoxymethyl analog may face regioselectivity issues during alkylation.
Biological Activity
3-(Isopropoxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a pyrazole derivative that has garnered attention in the fields of pharmaceuticals and agricultural chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, antifungal properties, structure-activity relationships, and case studies.
Synthesis
The synthesis of 3-(isopropoxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid typically involves the reaction of isopropoxymethyl derivatives with 1-methyl-1H-pyrazole-4-carboxylic acid. The reaction conditions may vary, but they generally require controlled temperatures and specific catalysts to achieve optimal yields.
Antifungal Activity
Recent studies have demonstrated that 3-(isopropoxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid exhibits significant antifungal properties. In vitro assays have shown that this compound can inhibit the growth of several phytopathogenic fungi. A notable compound derived from this class, N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(isopropoxymethyl)-1-methyl-1H-pyrazole-4-carboxamide (9m), displayed higher antifungal activity than the standard fungicide boscalid against various fungal strains, including Fusarium moniliforme and Rhizoctonia solani .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the molecular structure of 3-(isopropoxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid can significantly influence its biological activity. For instance, the presence of an indazole group in compound 9m enhances its antifungal efficacy. The quantitative structure–activity relationship (QSAR) models developed using topomer CoMFA techniques have provided insights into how different substituents affect the compound's interaction with target enzymes such as succinate dehydrogenase (SDH) in fungi .
Case Studies
| Compound | Activity | Target Fungi | Comparison |
|---|---|---|---|
| 9m | High | Fusarium moniliforme | Superior to boscalid |
| 9h | Moderate | Rhizoctonia solani | Comparable to standard fungicides |
| 9n | Variable | Multiple fungi | Lower activity than 9m |
Molecular Docking Studies
Molecular docking studies have elucidated the binding interactions between 3-(isopropoxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid derivatives and fungal enzymes. For example, the carbonyl oxygen atom in compound 9m forms hydrogen bonds with key amino acids in the active site of SDH, which is critical for its antifungal mechanism .
Q & A
Q. What are the primary synthetic routes for 3-(Isopropoxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves:
Claisen Condensation : Ethyl isopropoxymethyl acetate reacts with ethyl orthoformate to form an α,β-unsaturated ketone intermediate.
Cyclocondensation : The intermediate undergoes ring closure with methylhydrazine to yield the pyrazole ester.
Hydrolysis : The ester is hydrolyzed under basic conditions (e.g., NaOH) and acidified to obtain the carboxylic acid .
Q. Optimization Strategies :
- Temperature Control : Maintain 60–80°C during cyclocondensation to minimize side reactions.
- Catalyst Use : Lewis acids (e.g., ZnCl₂) improve regioselectivity in pyrazole ring formation.
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
Q. How can researchers confirm the structural integrity of 3-(Isopropoxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid?
Methodological Answer:
- Spectroscopic Analysis :
- Chromatography :
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of pyrazole ring formation during synthesis?
Methodological Answer: Regioselectivity is governed by:
- Electronic Effects : Electron-withdrawing groups (e.g., carboxylic acid) direct methylhydrazine attack to the β-position of the α,β-unsaturated ketone.
- Steric Factors : Bulky substituents (e.g., isopropoxymethyl) favor formation of the 1,3,4-trisubstituted pyrazole over 1,2,4-isomers.
- Computational Validation : Density Functional Theory (DFT) simulations predict transition-state energies, aligning with experimental yields .
Q. How does the isopropoxymethyl substituent influence the compound’s bioactivity compared to analogs (e.g., difluoromethyl derivatives)?
Methodological Answer:
- Lipophilicity : The isopropoxymethyl group increases logP by ~0.5 units compared to difluoromethyl analogs, enhancing membrane permeability (measured via PAMPA assay) .
- Enzyme Binding : Molecular docking studies reveal that the ether oxygen forms hydrogen bonds with fungal CYP51 enzymes, improving antifungal activity .
- Data Table :
| Substituent | logP | IC₅₀ (CYP51 Inhibition, µM) |
|---|---|---|
| Isopropoxymethyl | 2.8 | 0.45 |
| Difluoromethyl | 2.3 | 0.78 |
Q. How can researchers resolve contradictions in spectral data for synthetic intermediates?
Methodological Answer:
- Byproduct Identification : Use LC-MS to detect impurities (e.g., regioisomers or unreacted intermediates).
- Variable Temperature NMR : Resolve overlapping signals by analyzing spectra at 25°C vs. 40°C .
- X-ray Crystallography : Confirm regiochemistry of crystalline intermediates .
Q. What computational tools are effective for predicting synthetic pathways and optimizing yields?
Methodological Answer:
- Retrosynthesis Software : Tools like Pistachio and Reaxys prioritize feasible routes using reaction templates .
- Machine Learning : Train models on pyrazole synthesis datasets to predict optimal solvents/catalysts (e.g., Bayesian optimization improves yield by 15–20%) .
Data Contradiction Analysis
Q. Discrepancies in reported antifungal activity: How to validate findings?
Methodological Answer:
- Standardized Assays : Use CLSI guidelines for fungal susceptibility testing to minimize variability.
- Negative Controls : Compare with known fungicides (e.g., fluconazole) to calibrate results.
- Structure-Activity Relationship (SAR) : Synthesize analogs to isolate the contribution of the isopropoxymethyl group .
Q. Conflicting HPLC purity results across labs: How to harmonize protocols?
Methodological Answer:
- Column Calibration : Use certified reference standards (e.g., USP-grade pyrazole derivatives).
- Interlaboratory Studies : Share datasets via platforms like PubChem to establish reproducibility .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
